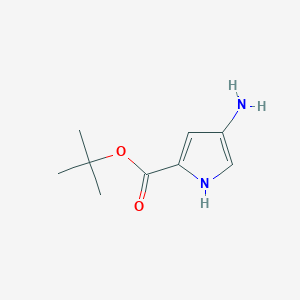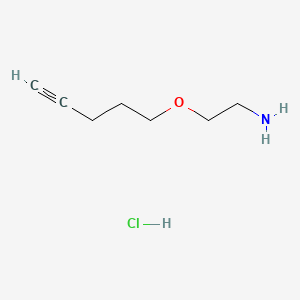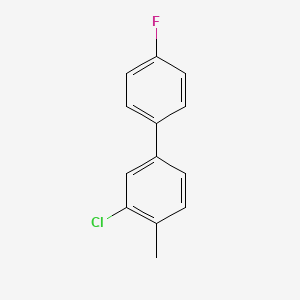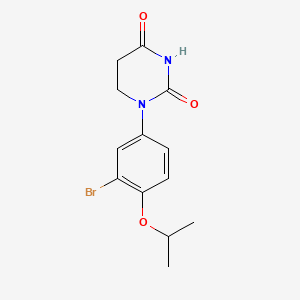
1-(3-Bromo-4-isopropoxy-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-bromo-4-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by its unique chemical structure This compound belongs to the class of diazinane derivatives, which are known for their diverse chemical and biological properties
Preparation Methods
The synthesis of 1-[3-bromo-4-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione involves several steps, typically starting with the preparation of the phenyl ring substituted with bromine and isopropoxy groups. The diazinane ring is then introduced through a series of reactions, including cyclization and functional group transformations. Common synthetic routes include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal and ammonia, followed by cyclization to form the diazinane ring.
Wallach synthesis: This approach utilizes the dehydrogenation of imidazolines to form the diazinane ring.
Industrial production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-bromo-4-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired products.
Scientific Research Applications
1-[3-bromo-4-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-[3-bromo-4-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling.
Molecular targets: Include enzymes involved in metabolic pathways, receptors on cell surfaces, and nucleic acids within cells.
Comparison with Similar Compounds
1-[3-bromo-4-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
1-[3-bromo-4-(propan-2-yloxy)phenyl]ethan-1-one: Shares a similar phenyl ring substitution but differs in the presence of an ethanone group instead of a diazinane ring.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
Imidazole derivatives: These compounds share the diazinane ring structure and are known for their broad range of chemical and biological properties.
Properties
Molecular Formula |
C13H15BrN2O3 |
|---|---|
Molecular Weight |
327.17 g/mol |
IUPAC Name |
1-(3-bromo-4-propan-2-yloxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H15BrN2O3/c1-8(2)19-11-4-3-9(7-10(11)14)16-6-5-12(17)15-13(16)18/h3-4,7-8H,5-6H2,1-2H3,(H,15,17,18) |
InChI Key |
XRLGCPSEFKJHDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N2CCC(=O)NC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)
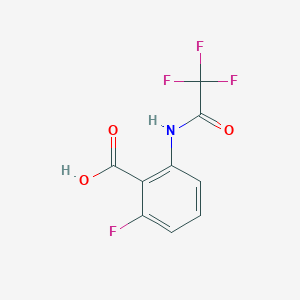
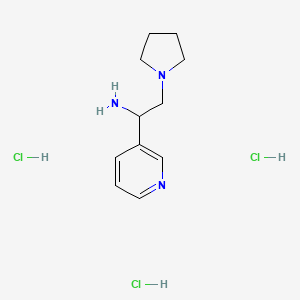
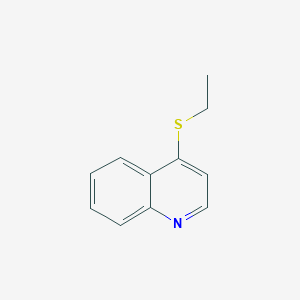
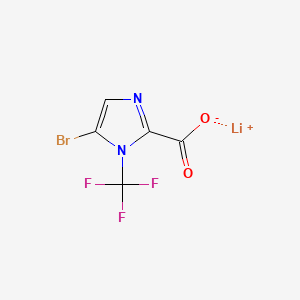

![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)
